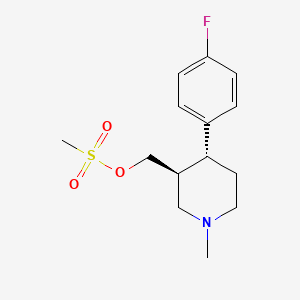

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

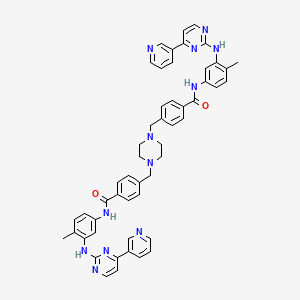

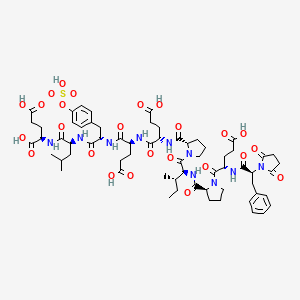

Des(methylpiperazinyl-N-methyl) Imatinib Dimer (DMMID) is a dimeric form of the drug imatinib which is used for the treatment of cancer. It is a small molecule inhibitor of the BCR-ABL tyrosine kinase, and is used to treat chronic myeloid leukemia (CML). DMMID has been shown to be a more potent inhibitor of the BCR-ABL tyrosine kinase than imatinib, and is being investigated as a potential alternative in treating CML.

Scientific Research Applications

High-Resolution Liquid Chromatography (LC) Analysis

Application Summary: Imatinib Impurity E is analyzed using high-resolution LC with MS-compatible mobile phases. This method provides efficient separation and identification of imatinib and its impurities .

Experimental Procedure: A UPLC method is developed with a charged surface phenyl stationary phase for the separation. The mobile phase is based on 10 mM ammonium formate and 0.1% formic acid .

Results: The separation of imatinib and nine related impurities, including Impurity E, is achieved within six minutes, with excellent peak shape and resolution .

Mass Spectrometry (MS) Analysis

Application Summary: The modernized LC method allows for the use of MS for sensitive analysis and structural elucidation of imatinib impurities .

Experimental Procedure: The MS-compatible mobile phases facilitate the acquisition of parent and fragmentation MS spectra of the impurities for peak confirmation .

Results: The MS analysis supports component identification and structural analysis, which is crucial for quality investigations .

Kinase Inhibitor Impurity Profiling

Experimental Procedure: The impurity profiling involves the separation of imatinib from its impurities using a charged surface hybrid phenyl column .

Results: The profiling provides a high-resolution analysis, which is adaptable to other kinase inhibitors featuring similar heterocyclic moieties .

Pharmaceutical Quality Control

Experimental Procedure: The impurity is measured against the European Pharmacopoeia (EP) Reference Standard for laboratory tests .

Drug Development and Optimization

Application Summary: Research on Imatinib Impurity E contributes to the development and optimization of new cancer-fighting drug candidates .

Experimental Procedure: The impurity analysis is part of the drug development process, ensuring that new formulations are free from harmful impurities .

Results: The optimization leads to safer and more effective kinase inhibitor drugs for cancer treatment .

Regulatory Compliance

Application Summary: Analyzing Imatinib Impurity E helps pharmaceutical companies comply with regulatory standards for drug safety .

Experimental Procedure: The analysis aligns with regulatory requirements, such as those set by the FDA and EP, for impurity profiling .

Results: Compliance with these standards is essential for the approval and continued market presence of pharmaceutical drugs .

Educational and Research Tool

Application Summary: Imatinib Impurity E serves as an educational tool for teaching modern analytical techniques in pharmaceutical sciences .

Experimental Procedure: The compound is used in academic settings to demonstrate advanced LC and MS methods .

Results: This educational application enhances the understanding of pharmaceutical analysis among students and researchers .

Method Development Benchmarking

Application Summary: The compound is utilized as a benchmark in the development of new analytical methods for impurity analysis .

Experimental Procedure: New LC and MS methods are compared against the established methods using Imatinib Impurity E as a control .

Results: Benchmarking with this compound ensures that new methods meet or exceed current analytical standards .

Mechanism of Action

Imatinib Impurity E, also known as “4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)” or “Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity”, is a derivative of the potent antineoplastic agent Imatinib . This article provides a comprehensive overview of its mechanism of action.

Target of Action

Imatinib Impurity E, like Imatinib, is a specific inhibitor of many tyrosine kinase enzymes . It targets the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These targets are crucial in the pathogenesis of various cancers, including chronic myelogenous leukemia (CML), acute lymphocytic leukemia (ALL), and certain types of gastrointestinal stromal tumors (GIST) .

Mode of Action

Imatinib Impurity E works by binding close to the ATP binding site, locking it in a closed or self-inhibited conformation, thereby inhibiting the enzyme activity of the protein semi-competitively . This interaction inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML .

Biochemical Pathways

The inhibition of tyrosine kinase enzymes by Imatinib Impurity E affects several biochemical pathways. It inhibits the BCR-ABL’s ability to transfer phosphate groups to tyrosine residues on the substrate, blocking the subsequent activation of the downstream pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Pharmacokinetics

Imatinib’s pharmacokinetic properties have been characterized. It is well absorbed (absolute bioavailability of 98%) after oral administration and is widely bound to plasma protein (protein binding rate of 95%) . The terminal elimination half-life (t 1/2 β) in plasma ranged from 10 to 18.9 hours . The drug is sparingly soluble at physiological pH (50 μg/ mL at pH 7.4 with logP 1.99) and nearly insoluble at pH 8.0 . The hemoglobin and the estimated glomerular filtration rate (< 85 mL⋅min−1⋅1.73 m2) were associated with imatinib clearance .

Result of Action

The result of Imatinib Impurity E’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . By inhibiting the tyrosine kinase activity of its targets, it disrupts the signaling pathways that promote cancer cell growth and survival .

Action Environment

The action of Imatinib Impurity E can be influenced by various environmental factors. For instance, the presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the drug product . The guidelines recommended by ICH state that the acceptable levels for a known and unknown impurity in an API should be less than 0.15 and 0.10%, respectively .

properties

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHKYOWYCVBDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48N12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747557 |

Source

|

| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity | |

CAS RN |

1365802-18-1 |

Source

|

| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-FLUORO-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE](/img/no-structure.png)

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)